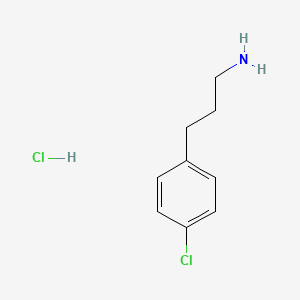

3-(4-Chlorophenyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

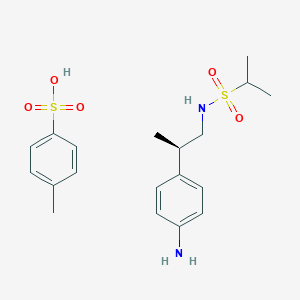

3-(4-Chlorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN . It has a molecular weight of 169.65 g/mol . The compound is typically stored in a dark place under an inert atmosphere at room temperature .

Molecular Structure Analysis

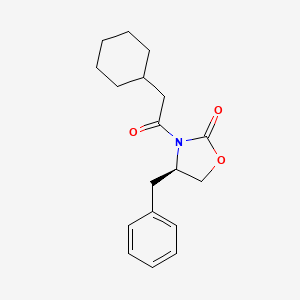

The molecular structure of 3-(4-Chlorophenyl)propan-1-amine consists of a chlorophenyl group attached to a propan-1-amine group . The compound has one hydrogen bond acceptor and one hydrogen bond donor . It also has an aromatic ring and three rotatable bonds .Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)propan-1-amine hydrochloride has an estimated boiling point of 263.08°C and a melting point of 51.89°C . It has a density of 1.11 g/cm³ . The compound is soluble in water, with a solubility of 394.22 mg/L .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

- Chlorophenol Compounds in the Environment : Chlorophenols, including derivatives related to 3-(4-Chlorophenyl)propan-1-amine hydrochloride, have been evaluated for their contamination impact on aquatic environments. These compounds exhibit moderate toxicity to mammalian and aquatic life, with potential for significant fish toxicity over long-term exposure. Their persistence in the environment varies, influenced by the presence of adapted microflora capable of biodegrading these substances. Bioaccumulation is generally low, but the organoleptic impact is notable (Krijgsheld & Gen, 1986).

Advanced Oxidation Processes

- Degradation via Advanced Oxidation : Research on chlorophenols, structurally similar to the compound , indicates that advanced oxidation processes (AOPs) effectively mineralize nitrogen-containing compounds, improving treatment schemes for resistant contaminants. AOPs have shown efficacy in degrading a wide range of nitrogen-containing compounds, including amines and azo dyes, emphasizing the potential for treating contaminants related to 3-(4-Chlorophenyl)propan-1-amine hydrochloride (Bhat & Gogate, 2021).

Metal Ion Interaction

- Metal Ion Adsorption : The interaction of metal ions with chitosan-based sorbents demonstrates the capacity of amine groups (similar to those in 3-(4-Chlorophenyl)propan-1-amine hydrochloride) to adsorb metal cations through chelation. This process is significantly influenced by the presence of ligands and environmental pH, highlighting the compound's potential utility in metal recovery and water purification processes (Guibal, 2004).

Surface Modification and Biomedical Applications

- Chemically Reactive Surfaces : Plasma methods for generating chemically reactive surfaces with amine functionalities, akin to those in 3-(4-Chlorophenyl)propan-1-amine hydrochloride, have been extensively reviewed. These surfaces find applications in biomolecule immobilization and cell colonization, critical for biomedical and material science research (Siow, Britcher, Kumar, & Griesser, 2006).

Agricultural and Biomedical Sciences

- Ninhydrin Reaction Utilization : The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, highlights the analytical importance of compounds with primary amine functionalities. This reaction's versatility across various scientific disciplines underscores the broader utility of amino compounds in research, including agricultural, biomedical, and food sciences (Friedman, 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

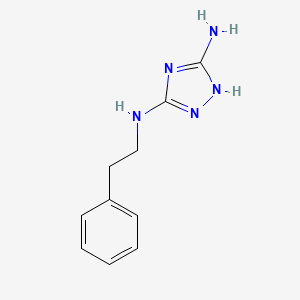

3-(4-Chlorophenyl)propan-1-amine hydrochloride, also known as 4-chloroamphetamine, is a synthetic derivative of the natural amphetamine molecule. It is a psychostimulant drug that has been used in scientific research for over sixty years. The primary targets of this compound are the monoamine transporters, specifically the serotonin and dopamine transporters .

Mode of Action

The compound acts as a monoamine releaser, similar to MDMA . It interacts with its targets by binding to the monoamine transporters and inducing the release of both serotonin and dopamine . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNPOJOHLSRYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)propan-1-amine hydrochloride | |

CAS RN |

377084-66-7 | |

| Record name | Benzenepropanamine, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377084-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)

![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)

![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)